molecular formula C18H18Cl2N6O B054614 1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea CAS No. 1135256-66-4

1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Cat. No.: B054614
CAS No.: 1135256-66-4
M. Wt: 405.3 g/mol
InChI Key: NOFYQGPZJZWBEC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C18H18Cl2N6O and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives and Their Applications

Synthesis and Biological Activity

Pyrimidines are a class of heterocyclic aromatic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Research has focused on synthesizing new pyrimidine derivatives to explore their potential in treating various diseases. For instance, substituted tetrahydropyrimidine derivatives have shown promise in vitro for their anti-inflammatory activities, suggesting the potential for developing new therapeutic agents from this class of compounds (Gondkar et al., 2013).

Chemical Properties and Applications

The chemistry and properties of pyridine and benzimidazole compounds, including their complex formation and biological activities, have been extensively reviewed. Such compounds are used in various applications due to their spectroscopic properties, structural diversity, and biological activities, indicating the versatility of pyrimidine and related heterocyclic compounds in scientific research (Boča et al., 2011).

Urea Derivatives in Drug Design

Functional Importance in Medicinal Chemistry

Urea derivatives play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them integral in interactions within biological systems. Studies have highlighted various urea derivatives as modulators of biological targets, emphasizing their importance in the development of new therapeutic agents (Jagtap et al., 2017).

Pyrido[2,3-d]pyrimidine Compounds

Synthetic Pathways and Catalysis

The synthesis of pyrido[2,3-d]pyrimidine compounds, often involving hybrid catalysts, has been an area of intense research due to their pharmaceutical relevance. These compounds are of interest in the medicinal and pharmaceutical industries for their broad synthetic applications and bioavailability. Reviews covering synthetic methods and applications highlight the ongoing efforts to develop new catalysts and synthetic routes for these compounds, demonstrating their significance in drug discovery and development (Parmar et al., 2023).

Properties

IUPAC Name

1-[2-amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-13(9-4-11(19)7-12(20)5-9)6-10-8-22-16(21)24-14(10)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYQGPZJZWBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.